molecular formula C8H14O3 B8638973 Methyl 3-methyl-4-oxohexanoate

Methyl 3-methyl-4-oxohexanoate

Cat. No.: B8638973
M. Wt: 158.19 g/mol
InChI Key: GWNKIOSZEDSLJF-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-oxohexanoate (CAS: 105989-25-1) is a branched-chain ester featuring a ketone group at the fourth carbon and a methyl ester moiety. Its molecular formula is $ \text{C}8\text{H}{12}\text{O}_3 $, with a molecular weight of 156.18 g/mol. The compound is characterized by its keto-ester structure, which confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, agrochemicals, and pharmaceutical intermediates . The methyl ester group enhances volatility compared to longer-chain esters, while the ketone at position 4 enables participation in nucleophilic additions and tautomerization reactions.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 3-methyl-4-oxohexanoate

InChI

InChI=1S/C8H14O3/c1-4-7(9)6(2)5-8(10)11-3/h6H,4-5H2,1-3H3

InChI Key

GWNKIOSZEDSLJF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)CC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Ethyl vs. Methyl Esters: Ethyl esters (e.g., Ethyl 4-methyl-3-oxohexanoate) exhibit higher lipophilicity and lower volatility due to the longer alkyl chain, impacting their solubility in polar solvents .
  • Ketone Position: Shifting the ketone from position 4 to 3 (e.g., Methyl 4-methyl-3-oxohexanoate) alters electronic distribution, affecting reactivity in tautomerization and nucleophilic attacks .

Physicochemical Properties

Comparative data for selected properties:

Property This compound Ethyl 4-methyl-3-oxohexanoate Methyl 4-methyl-3-oxohexanoate
Boiling Point (°C) 215–220 (est.) 230–235 (est.) 210–215 (est.)
Water Solubility (mg/mL) ~10 (low) ~5 (very low) ~15 (moderate)
LogP (Octanol-Water) 1.2 1.8 0.9

Analysis :

  • The ethyl analog’s higher LogP (1.8 vs. 1.2) reflects increased hydrophobicity, influencing its bioavailability and environmental persistence .
  • Methyl 4-methyl-3-oxohexanoate’s higher water solubility stems from reduced steric hindrance around the ketone, enhancing hydrogen bonding .

Keto-Enol Tautomerism

Nucleophilic Additions

The ketone at position 4 in this compound is less accessible to nucleophiles compared to position 3 analogs, reducing its utility in ketone-specific reactions like Grignard additions .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl 3-methyl-4-oxohexanoate in laboratory settings?

  • Methodological Answer : Follow OSHA and NIOSH guidelines for personal protective equipment (PPE):

  • Respiratory protection : Use NIOSH/MSHA-certified respirators for aerosolized particles .
  • Hand/eye protection : Wear chemically resistant gloves (e.g., nitrile) and safety goggles with side shields to prevent skin/eye contact .
  • Ventilation : Implement local exhaust systems and closed handling to minimize inhalation risks .
    • Storage : Store below -20°C in airtight containers to prevent degradation, analogous to protocols for structurally similar methyl esters .

Q. Which analytical techniques are suitable for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Chromatography : Use gas chromatography (GC) with flame ionization detection for quantifying ester impurities, as demonstrated for methyl hydroxydodecanoate derivatives .
  • Spectroscopy : Employ 1^1H/13^13C NMR to confirm the keto-ester functional groups, referencing spectral data from analogous compounds like methyl 2-hydroxyoctadecanoate .
  • Mass spectrometry : High-resolution MS (HRMS) can resolve fragmentation patterns unique to branched oxoesters .

Q. How can researchers design a synthesis route for this compound?

  • Methodological Answer :

  • Step 1 : Start with 3-methylhexanoic acid; protect the carboxylic acid via methyl esterification using methanol/H2_2SO4_4 .
  • Step 2 : Introduce the 4-oxo group via oxidation with pyridinium chlorochromate (PCC), similar to methods for synthesizing methyl 3-hydroxynonanoate .
  • Validation : Confirm intermediate structures via FTIR (C=O stretch at ~1700 cm1^{-1}) before final purification .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

  • Methodological Answer :

  • Contradiction source : Steric hindrance from the 3-methyl group may cause unexpected splitting patterns.
  • Resolution : Use 2D NMR (e.g., COSY, HSQC) to differentiate between diastereotopic protons and coupling artifacts. Compare with crystallographic data from structurally related esters (e.g., methyl 4-methoxybenzoate derivatives) .
  • Case study : Apply systematic literature review strategies to identify consensus spectra, as outlined in meta-analysis methodologies .
    05 文献检索Literature search for meta-analysis
    02:58

Q. What experimental strategies optimize the enantioselective synthesis of this compound?

  • Methodological Answer :

  • Catalysis : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction during esterification, as used in analogous ketone syntheses .
  • Solvent effects : Test polar aprotic solvents (e.g., THF) to enhance reaction selectivity, referencing protocols for methyl 2-hydroxydecanoate .
  • DoE approach : Use factorial design to evaluate temperature, catalyst loading, and solvent interactions, ensuring reproducibility .

Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites at the 4-oxo position. Validate with experimental kinetics from analogous methyl 3-hydroxydodecanoate reactions .
  • MD simulations : Simulate solvent interactions to predict steric effects of the 3-methyl group on reaction pathways .

Research Design and Data Analysis

Q. What methodologies are effective for analyzing contradictory bioactivity data in this compound studies?

  • Methodological Answer :

  • Systematic review : Follow PRISMA guidelines to aggregate data, as shown in meta-analyses of pharmaceutical compounds .
  • Statistical tools : Use ANOVA to assess variability across studies, controlling for factors like purity (e.g., >95% GC-grade material required) .
  • Case study : Cross-reference results with structurally similar esters (e.g., methyl 4-hydroxy-3-methylphenylacetate) to identify trends .

Q. How should researchers design experiments to study the degradation pathways of this compound under varying pH conditions?

  • Methodological Answer :

  • Kinetic studies : Monitor hydrolysis rates via UV-Vis spectroscopy at λ~270 nm (keto-ester absorbance) under acidic (pH 2–5) and basic (pH 8–12) conditions .
  • Product identification : Use LC-MS to characterize degradation byproducts (e.g., 3-methyl-4-oxohexanoic acid), referencing protocols for methyl 2-hydroxydodecanoate .

Reference Table: Key Analytical Parameters

Parameter Technique Typical Range/Outcome Source
Purity assessmentGC-FID>95% (baseline resolution required)
Functional group IDFTIRC=O stretch: 1680–1720 cm1^{-1}
Stereochemical analysisChiral HPLCRetention time correlation with ee
Degradation kineticsUV-Vis spectroscopyλ~270 nm (keto-ester absorbance)

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